molecular formula C15H15N3O3 B2428368 Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone CAS No. 1251564-37-0

Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone

Cat. No. B2428368
CAS RN: 1251564-37-0
M. Wt: 285.303
InChI Key: QCIPYRRQZIAHBE-UHFFFAOYSA-N
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Description

“Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone” is a compound that contains a morpholino ring and a pyrimidine ring . Morpholino is a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The pyrimidine ring and its fused derivatives have received much interest due to their diverse biological potential .


Synthesis Analysis

The synthesis of morpholino compounds involves the reaction of 1-methyl piperidin-4-one with CS2, malononitrile, and triethylamine . The condensed thiopyrane can be converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .


Molecular Structure Analysis

Morpholino compounds have a molecular structure that contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . They block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .


Chemical Reactions Analysis

Pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .


Physical And Chemical Properties Analysis

Morpholino is physically a liquid with no color. It has a fish-like or ammonia odor . It is mostly used as a solvent, brightener for detergents, corrosion inhibitor, rubber accelerator & boiler water additive .

Scientific Research Applications

Anti-Cancer Agent

“Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone” and its derivatives have shown promising results in the field of cancer research . They have been found to exhibit anti-cancer activity in liver and breast cancer cells . This is due to their ability to inhibit the growth of cancer cells, making them a potential candidate for cancer treatment.

Anti-Microbial Agent

In addition to their anti-cancer properties, these compounds have also been found to exhibit anti-microbial activity . They have been tested against a variety of bacterial and fungal strains, showing significant inhibitory effects . This makes them a potential candidate for the development of new anti-microbial drugs.

Protein Kinase Inhibitors

“Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone” and its derivatives have been found to inhibit protein kinases . Protein kinases are enzymes that play a crucial role in controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, these compounds can potentially control the growth of cancer cells.

Synthesis of Heterocyclic Compounds

“Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone” can be used as a starting material in the synthesis of a series of heterocyclic compounds . These compounds, such as thieno[2,3-c][2,7]naphthyridines, have been found to exhibit a range of biological activities .

Development of Bioisosteres

Fused pyrimidine derivatives, such as “Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone”, are considered as bioisosteres with purines . This means they can mimic the biological activities of purines, making them useful in the development of new drugs.

Inhibition of GSK-3b

Some derivatives of “Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone” have been found to exhibit selective and potent inhibitory activity against GSK-3b . GSK-3b is a protein kinase involved in various cellular processes, including cell division, and its inhibition can potentially control the growth of cancer cells.

Future Directions

Morpholino compounds have been applied to studies in several model organisms, including mice, zebrafish, frogs, and sea urchins . They are also in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . The future directions of “Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone” could be in the development of future antidiabetic drugs .

properties

IUPAC Name

morpholin-4-yl-(3-pyrimidin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-14(18-7-9-20-10-8-18)12-3-1-4-13(11-12)21-15-16-5-2-6-17-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIPYRRQZIAHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone

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